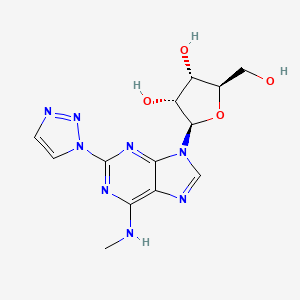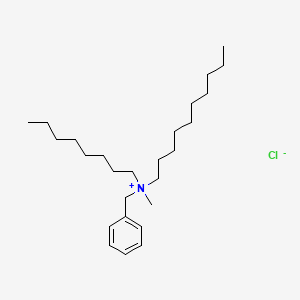
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride typically involves the alkylation of N-methyl-N-octyldecan-1-amine with benzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Products: Corresponding oxides or hydroxides.
Reduction Products: Primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases .
Biology and Medicine: The compound exhibits antimicrobial properties and is used in disinfectants and antiseptics. It is also studied for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, it is used as a surfactant in detergents, emulsifiers, and fabric softeners. It also finds applications in water treatment processes as a biocide .
Mecanismo De Acción
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The compound interacts with the lipid bilayer of cell membranes, causing increased permeability and leakage of cellular contents .
Comparación Con Compuestos Similares
- N-Benzyl-N-methyl-N-dodecylammonium chloride
- N-Benzyl-N-methyl-N-hexadecylammonium chloride
- N-Benzyl-N-methyl-N-octadecylammonium chloride
Comparison: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to compounds with shorter or longer alkyl chains .
Propiedades
Número CAS |
848153-84-4 |
|---|---|
Fórmula molecular |
C26H48ClN |
Peso molecular |
410.1 g/mol |
Nombre IUPAC |
benzyl-decyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C26H48N.ClH/c1-4-6-8-10-12-13-15-20-24-27(3,23-19-14-11-9-7-5-2)25-26-21-17-16-18-22-26;/h16-18,21-22H,4-15,19-20,23-25H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RNLBNJMFRBCYJW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


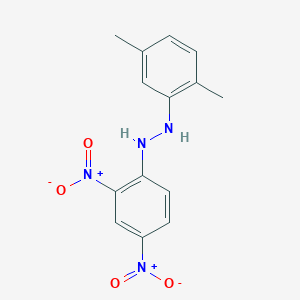
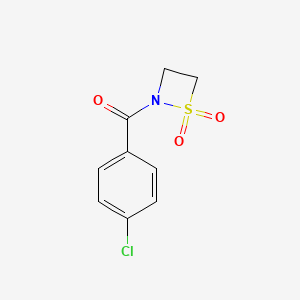
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
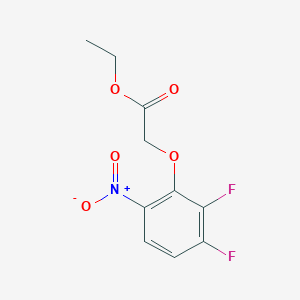
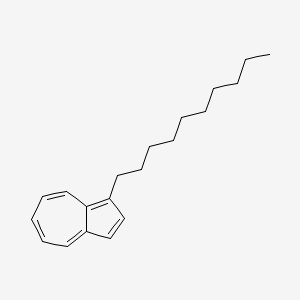
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
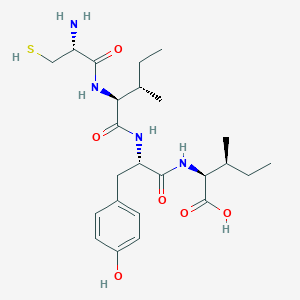
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

